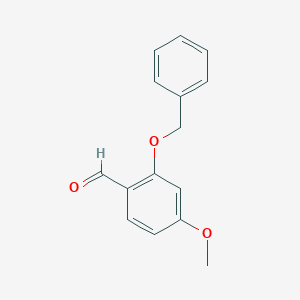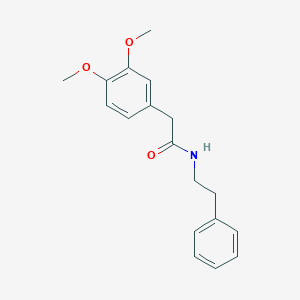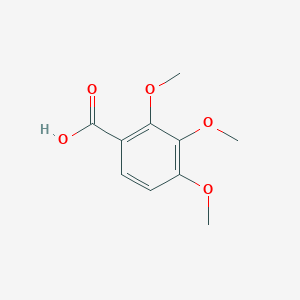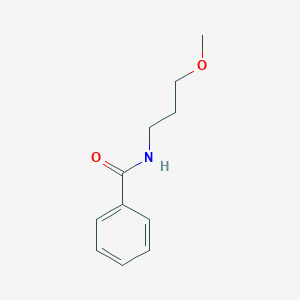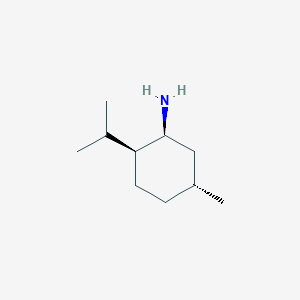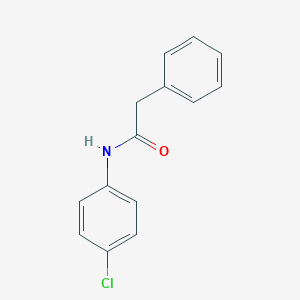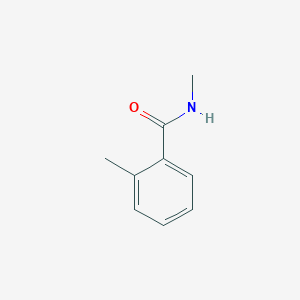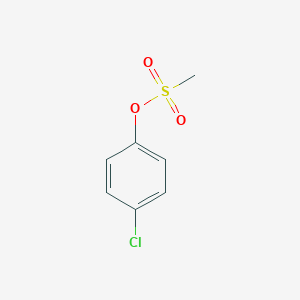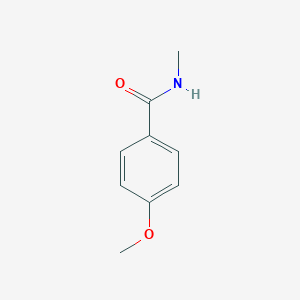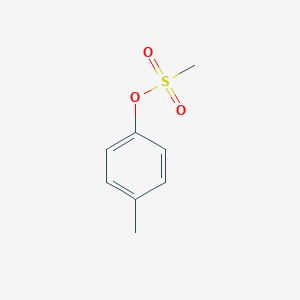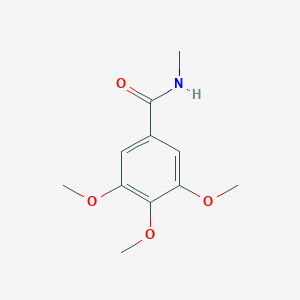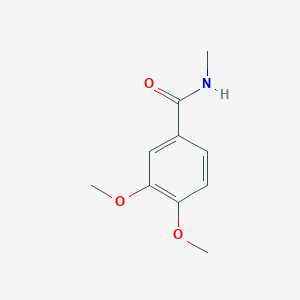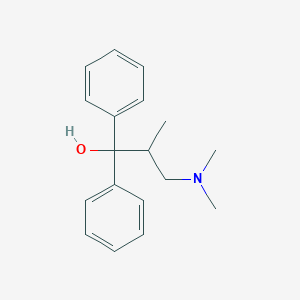
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol, commonly known as DMMDA-2, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body. In
Mécanisme D'action
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. This binding leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the drug.
Effets Biochimiques Et Physiologiques
DMMDA-2 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It also affects the levels of neurotransmitters in the brain, leading to changes in mood, perception, and consciousness.
Avantages Et Limitations Des Expériences En Laboratoire
DMMDA-2 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have consistent effects on the central nervous system, making it a reliable tool for studying the effects of psychoactive drugs. However, DMMDA-2 also has several limitations. It is a controlled substance that requires special permits to handle, and it can be difficult to obtain in large quantities. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a therapeutic agent. Additionally, research could focus on the development of new psychoactive compounds based on the structure of DMMDA-2, which could have improved therapeutic properties and fewer side effects.
Conclusion
DMMDA-2 is a psychoactive compound that has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has a range of biochemical and physiological effects on the body, and its mechanism of action is believed to involve the binding of serotonin receptors in the brain. While it has several advantages for use in lab experiments, it also has several limitations, including its controlled substance status and psychoactive effects. Future research could explore its potential as a therapeutic agent and the development of new psychoactive compounds based on its structure.
Méthodes De Synthèse
DMMDA-2 is synthesized by the reaction of 3,4-methylenedioxyphenylacetone with dimethylamine and aluminum amalgam. The reaction takes place in anhydrous ether and produces DMMDA-2 as a white crystalline solid. The purity of the compound can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
DMMDA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties and can induce hallucinations, changes in perception, and altered states of consciousness. DMMDA-2 has been used to study the effects of psychoactive drugs on the brain and to investigate the mechanisms of action of these drugs.
Propriétés
Numéro CAS |
2260-37-9 |
|---|---|
Nom du produit |
3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
Formule moléculaire |
C18H23NO |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C18H23NO/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,14H2,1-3H3 |
Clé InChI |
IFCVOBDIZQICIA-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




